Glutaurine

説明

Historical Context of Glutaurine Discovery and Initial Characterization

The journey of this compound research began with its isolation and structural elucidation, leading to initial speculations about its biological importance.

The dipeptide γ-L-glutamyltaurine, commonly known as this compound, was first reported in the parathyroid gland in 1980 researchgate.netwikipedia.orgebi.ac.uknih.gov. Prior to this, a patent concerning the compound was filed in January 1977 researchgate.net. Further research subsequently identified this compound in the mammalian brain, specifically within trichloroacetic acid (TCA) extracts of calf brain synaptosomes and synaptic vesicles researchgate.netwikipedia.orgebi.ac.uknih.gov. Earlier work by Reichelt's group in 1974 had already indicated the covalent binding of taurine in certain low-molecular-weight acidic peptides researchgate.net.

Early hypotheses surrounding this compound's physiological significance suggested it might possess vitamin-A type activity and be broadly effective in treating various mammalian disorders linked to pathological alterations of the aerobiospherical genetical adaptational system (AGAS) researchgate.net. It was also considered a "proposed hormone" isolated from the oxyphil cells of the parathyroid gland ebi.ac.uk. While its precise functional role in the brain remains an area of ongoing investigation, numerous effects have been reported over the past decades researchgate.netnih.gov. These early studies explored this compound's influence on monoamine concentrations in the brain, aggressive behavior in felines, thyroid hormone levels in rats, and its capacity to ameliorate electroshock-induced amnesia, alongside exhibiting anti-conflict properties researchgate.netnih.gov. Furthermore, its activities in non-neural systems were noted, including effects on amphibian metamorphosis, plasma renin regulation, radiation protection, and uric acid levels researchgate.netnih.gov.

Identification in Parathyroid Gland and Mammalian Brain

This compound as an Endogenous Dipeptide: Formation and Composition

This compound's classification as an endogenous dipeptide is based on its natural occurrence within the body and its specific amino acid constituents.

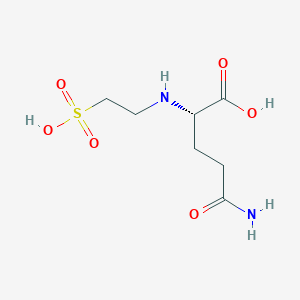

This compound is recognized as an endogenous dipeptide wikipedia.orgebi.ac.uk. Structurally, it is an amide formed through the condensation of two distinct amino acids: L-glutamic acid and taurine wikipedia.orgebi.ac.ukcaymanchem.comebi.ac.uk.

The formation of this compound within living organisms is mediated by specific enzymatic processes.

A key enzyme implicated in the in vivo synthesis of this compound is γ-glutamyltransferase (GGT), also known as γ-glutamyltranspeptidase researchgate.netwikipedia.orgebi.ac.uknih.govacs.org. GGT facilitates the enzymatic preparation of this compound from taurine through its selective transpeptidation action researchgate.netnih.govacs.org. This process involves the transfer of a γ-glutamyl moiety from donor molecules such as L-glutamine, glutathione, or γ-glutamyl-p-nitroanilide to taurine researchgate.netnih.govacs.org. Beyond its transpeptidation function, GGT also catalyzes the hydrolysis of γ-glutamyl bonds in various γ-glutamyl substrates mdpi.comresearchgate.net.

Enzymatic Synthesis Pathways of this compound In Vivo

Substrates for GGT-Mediated this compound Formation

The enzymatic formation of this compound in vivo is primarily attributed to the action of gamma-glutamyltransferase (GGT), also known as gamma-glutamyltranspeptidase nih.govwikipedia.orgebi.ac.ukcaymanchem.com. GGT is a two-substrate enzyme that catalyzes the transfer of a gamma-glutamyl moiety from a donor substrate to an acceptor molecule through a transpeptidation reaction frontiersin.orgmdpi.comnih.gov.

For this compound synthesis, taurine serves as the specific acceptor molecule nih.govcaymanchem.comresearchgate.net. The gamma-glutamyl donor substrates can include a variety of gamma-glutamyl compounds. Notably, L-glutamine, glutathione (GSH), and gamma-glutamyl-p-nitroanilide have been identified as effective gamma-glutamyl donors for GGT-mediated this compound formation nih.govresearchgate.netfrontiersin.orgmdpi.com. The reaction involves the cleavage of the gamma-glutamyl bond in the donor substrate, followed by the formation of a transient acyl-enzyme intermediate, and then the transfer of the gamma-glutamyl group to the amine of the acceptor (taurine) frontiersin.orgnih.gov.

Studies on GGT activity have provided insights into the enzyme's substrate affinities. For instance, in enzymatic preparations of gamma-GT, GGT from Penicillium roqueforti utilized LL-glutathione and DL-glutathione as gamma-glutamyl donors, with reported Michaelis constants (Km) researchgate.net. Human GGT1 and GGT5 also exhibit affinity for reduced glutathione nih.gov.

Table 1: Michaelis Constants (Km) for GGT-Mediated Reactions

| Enzyme Source / Type | Donor Substrate | Km (mM) | Reference |

| Penicillium roqueforti GGT | LL-Glutathione | 0.336 | researchgate.net |

| Penicillium roqueforti GGT | DL-Glutathione | 0.628 | researchgate.net |

| Human GGT1 | Reduced Glutathione | 0.011 | nih.gov |

| Human GGT5 | Reduced Glutathione | 0.011 | nih.gov |

Comparative Analysis with Related Endogenous Peptides and Amino Acids

Understanding this compound's role and properties necessitates a comparative analysis with other related endogenous peptides and amino acids, particularly in terms of their biosynthesis and metabolic interconnections.

Distinction from Glutathione Biosynthesis and Function

This compound (gamma-L-glutamyltaurine) is a dipeptide, an amide formed from glutamic acid and taurine wikipedia.orgebi.ac.uk. This is distinct from glutathione (GSH), which is a tripeptide composed of three amino acids: glutamic acid, cysteine, and glycine wikipedia.orgmetabolomicsworkbench.orgnih.gov.

The biosynthesis of glutathione proceeds via a two-step, ATP-dependent enzymatic pathway wikipedia.orgconsensus.appnih.gov. The first and rate-limiting step involves glutamate-cysteine ligase (GCL, also known as gamma-glutamylcysteine synthetase), which catalyzes the formation of gamma-glutamylcysteine from L-glutamate and L-cysteine wikipedia.orgconsensus.appnih.govfrontiersin.org. The second step is catalyzed by glutathione synthetase (GS), which adds glycine to gamma-glutamylcysteine to form glutathione wikipedia.orgconsensus.appnih.gov.

In contrast, this compound is not synthesized through this de novo two-step pathway. Instead, its formation is mediated by gamma-glutamyltransferase (GGT), an enzyme that is primarily known for its role in the gamma-glutamyl cycle, which involves the extracellular degradation and recycling of glutathione nih.govresearchgate.netmdpi.comnih.gov. GGT transfers the gamma-glutamyl moiety from glutathione or other gamma-glutamyl donors to an acceptor amino acid like taurine, rather than synthesizing a peptide from its constituent amino acids in a direct condensation similar to glutathione synthesis nih.govresearchgate.netmdpi.comnih.gov.

Functionally, glutathione is a vital intracellular antioxidant and detoxification agent, playing essential roles in maintaining redox homeostasis, cellular defense, and stress responses wikipedia.orgconsensus.appfishersci.at. It participates in various metabolic processes, including the biosynthesis of leukotrienes and prostaglandins, and acts as a cofactor for enzymes like glutathione peroxidase wikipedia.orgfishersci.at. While this compound has been implicated in certain biological effects, its primary formation mechanism and established roles differ from the broad antioxidant and detoxification functions characteristic of glutathione nih.govwikipedia.org.

Relationship to Glutamic Acid and Taurine Metabolism

This compound is structurally an amide formed from glutamic acid and taurine, directly linking its metabolism to these two fundamental amino acids wikipedia.orgebi.ac.uk.

Glutamic Acid Metabolism: L-glutamic acid is a non-essential alpha-amino acid that plays a crucial role in the biochemistry of living organisms patsnap.comwikipedia.org. It is synthesized through several metabolic pathways, including the transamination of alpha-ketoglutarate, an intermediate of the citric acid cycle, by an ammonia donor patsnap.comresearchgate.netlibretexts.org. The enzyme glutamate dehydrogenase also converts alpha-ketoglutarate into glutamic acid patsnap.comresearchgate.net. Glutamic acid serves as a precursor for the synthesis of other amino acids, such as glutamine and proline, and functions as an excitatory neurotransmitter in the central nervous system patsnap.comlibretexts.org. Its metabolic pathways ensure a readily available pool for various biosynthetic needs, including the formation of gamma-glutamyl peptides like this compound patsnap.comlibretexts.org.

Taurine Metabolism: Taurine is a sulfur-containing amino acid widely distributed in animal tissues, including human organs wikipedia.organnualreviews.orgfishersci.se. Unlike other amino acids, taurine exists as a zwitterion and is not incorporated into proteins wikipedia.org. Its biosynthesis in mammalian tissues primarily occurs via the cysteine sulfinic acid pathway wikipedia.organnualreviews.orgsmpdb.caresearchgate.netnih.gov. In this pathway, cysteine is first oxidized to cysteine sulfinic acid by cysteine dioxygenase, which is then decarboxylated by sulfinoalanine decarboxylase (or cysteine sulfinic acid decarboxylase) to form hypotaurine, which is subsequently oxidized to taurine wikipedia.orgsmpdb.caresearchgate.netnih.gov. Taurine plays important roles in cardiovascular function, skeletal muscle function, the retina, and the central nervous system, and is involved in the biosynthesis of bile salts wikipedia.orgfishersci.senih.govclinicsearchonline.org. The metabolic availability of both glutamic acid and taurine is essential for the GGT-mediated formation of this compound, as they serve as the direct chemical constituents of this dipeptide wikipedia.orgebi.ac.ukcaymanchem.comresearchgate.nethmdb.ca.

Table 2: Constituent Amino Acids and Their Metabolic Origin for this compound Synthesis

| Constituent Amino Acid | Primary Metabolic Origin | Key Enzymes Involved (Examples) | Reference |

| Glutamic Acid | Transamination of α-ketoglutarate, Glutamate dehydrogenase | Glutamate dehydrogenase, Aminotransferases | patsnap.comresearchgate.netlibretexts.org |

| Taurine | Cysteine Sulfinic Acid Pathway from Cysteine | Cysteine dioxygenase, Sulfinoalanine decarboxylase | wikipedia.orgsmpdb.caresearchgate.netnih.gov |

特性

IUPAC Name |

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUDTHMEITUBO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCCS(=O)(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205030 | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-L-Glutamyl-taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56488-60-9 | |

| Record name | γ-Glutamyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56488-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T2Z06Y9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Glutaurine Action

Cellular Signaling Pathways Influenced by Glutaurine

Potential Interplay with Glutamine-Dependent Signaling

This compound, incorporating glutamine and taurine residues, suggests a potential relationship with glutamine-dependent cellular processes. wikipedia.orgwikipedia.orgnih.gov Glutamine itself is a critical amino acid involved in various cellular functions, including growth, and is known to activate signaling pathways such as the mammalian target of rapamycin (mTOR) pathway. fishersci.cauni.lu Studies indicate that glutamine can act as a direct signaling molecule, influencing cell fate, for instance, in the differentiation of human pluripotent stem cells towards ectoderm. umich.eduuwm.edu.pl Furthermore, glutamine deprivation can lead to growth arrest, underscoring its role beyond a mere metabolic substrate. guidetopharmacology.org While direct evidence for this compound's specific interaction with glutamine-dependent signaling pathways is still being elucidated, research has shown that this compound can enhance potassium-induced L-glutamate release and inhibit kainate-induced cGMP formation in isolated mouse cerebral cortical slices. uni.luwikipedia.org This suggests an involvement in glutamatergic neurotransmission, a system where glutamine and its derivatives play significant roles. Taurine, a constituent of this compound, is also known to modulate glutamate and GABA neurotransmission and offers protection against excitotoxicity. nih.gov

Regulation of Gene Expression

The precise mechanisms by which this compound directly regulates gene expression are areas of ongoing research. However, given its composition, the influence of its constituent amino acids, glutamine and taurine, on gene expression provides insight into potential pathways. Glutamine is well-established for its regulatory role at the gene and protein levels, affecting numerous cell-specific processes. It influences the expression of genes associated with metabolism, signal transduction, cell defense, and repair. lipidmaps.org For example, glutamine has been shown to upregulate minichromosome maintenance complex component (MCM) genes, specifically MCM3 and MCM6, which are crucial for DNA replication initiation and cell proliferation in intestinal epithelial cells. wikipedia.org Additionally, glutamine regulates the activation of STAT3, a transcription factor that mediates signaling pathways relevant to cancer hallmarks in invasive ovarian cancer cells. fishersci.ca Taurine, another component of this compound, has been linked to changes in the expression levels of taurine transporters, suggesting a regulated mechanism for maintaining its homeostasis and organ system function. nih.gov While these findings highlight the impact of this compound's building blocks on gene expression, further dedicated research is needed to fully characterize this compound's direct regulatory effects on specific gene profiles.

Endocrine System Regulation by this compound

This compound has been recognized for its role in the endocrine system, notably as a proposed hormone isolated from parathyroid gland oxyphil cells. wikipedia.orgwikipedia.orgsigmaaldrich.comnih.govwikipedia.orgwikipedia.orgwikipedia.org Its involvement extends to aiding peripheral thyroid hormonal regulation. wikipedia.orgwikipedia.org The interplay between hormones, including thyroid hormones, and glutamine metabolism forms a critical "hormone/glutamine metabolism axis" that influences various biological responses. nih.govnih.gov

Effects on Thyroid Hormones (T3 and TSH)

This compound exerts notable effects on circulating thyroid hormones, specifically triiodothyronine (T3) and thyroid-stimulating hormone (TSH), as observed in rat models. wikipedia.orguni.lunih.govwikipedia.orgwikipedia.orgnih.gov

Acute Administration (24 hours): In acute experimental settings, this compound administration resulted in a dose-dependent depression of plasma T3 levels. Simultaneously, TSH levels were observed to be elevated above control levels. Thyroxine (T4) levels, however, did not show significant alteration. wikipedia.orguni.lunih.govwikipedia.orgwikipedia.orgnih.gov

Chronic Administration (2 weeks): Conversely, chronic administration of this compound led to a significant increase in T3 levels. Similar to acute studies, T4 levels remained largely unaffected. The observed increase in T3 following chronic this compound administration may be attributed to a secondary increase in TSH levels. wikipedia.orgwikipedia.org

The differential effects observed between acute and chronic this compound administration are hypothesized to stem from this compound's influence on the negative feedback inhibition normally exerted by TSH. wikipedia.orgwikipedia.org These findings support the hypothesis that this compound contributes to peripheral thyroid hormonal regulation. wikipedia.orgwikipedia.org

The following table summarizes the observed effects of this compound on thyroid hormones in rats:

| Hormone Parameter | Acute Administration (24 hours) | Chronic Administration (2 weeks) |

| Plasma T3 | Depressed (dose-dependent) wikipedia.orguni.lunih.govwikipedia.orgwikipedia.orgnih.gov | Significantly increased wikipedia.orgwikipedia.org |

| Plasma T4 | Not significantly affected wikipedia.orguni.lunih.govwikipedia.orgwikipedia.orgnih.gov | Not significantly altered wikipedia.orgwikipedia.org |

| Plasma TSH | Elevated above control uni.luwikipedia.orgwikipedia.org | Potentially increased (secondary to T3 increase) wikipedia.orgwikipedia.org |

Influence on Plasma Renin Regulation

While this compound is recognized for its endocrine regulatory roles, particularly concerning thyroid hormones, direct scientific findings detailing its specific influence on plasma renin regulation are not extensively documented in the provided literature. The renin-angiotensin system (RAS) is a crucial hormonal cascade responsible for regulating blood pressure, fluid, and electrolyte balance, with renin acting as the rate-limiting enzyme in the formation of angiotensin I from angiotensinogen. Renin secretion is tightly controlled by factors such as renal blood flow, salt concentration in the macula densa, and sympathetic tone. However, the available research does not provide specific data or detailed mechanisms regarding how this compound directly impacts the activity or regulation of plasma renin.

Biological Functions and Physiological Roles of Glutaurine

Central Nervous System Functions of Glutaurine

This compound exerts a range of effects within the central nervous system, influencing areas such as seizure activity, memory, emotional states, and neurotransmission. ebi.ac.ukresearchgate.net

Antiepileptic Properties and Mechanisms

This compound has demonstrated potent and long-lasting antiepileptic action, particularly when administered via intra-amygdaloid injection. ebi.ac.ukresearchgate.net Epilepsy is characterized by an imbalance between excitatory and inhibitory neuronal conductance in the brain, with glutamate serving as the primary excitatory neurotransmitter. mdpi.com Excessive glutamate release and overstimulation of glutamate receptors contribute significantly to seizures and epileptogenesis. mdpi.comnih.gov While the precise mechanisms by which this compound exerts its antiepileptic effects are still under investigation, its influence on the glutamatergic system suggests a modulatory role in excitatory neurotransmission. ebi.ac.ukresearchgate.net

The amygdala kindling model in rats is a widely utilized experimental paradigm that mimics aspects of human temporal lobe epilepsy and focal seizures. psychogenics.commdpi.com This model involves repeated sub-convulsive electrical stimulation of the amygdala, leading to a progressive increase in seizure severity and duration of after-discharge. psychogenics.com Glutamate mechanisms, including modifications in glutamate binding and receptor density, are implicated in electrical kindling. scielo.br Although specific detailed research findings on this compound's antiepileptic mechanisms in amygdala-kindled rat models were not explicitly detailed in the provided information, its potent antiepileptic action via intra-amygdaloid injection highlights its relevance to this area of research. ebi.ac.ukresearchgate.net

Antiamnesic Actions and Memory Consolidation

This compound has been shown to ameliorate electroshock-induced amnesia, indicating its role in memory processes. ebi.ac.ukresearchgate.netnih.gov Memory consolidation, the process by which short-term memories are transformed into long-term memories, is a critical phase influenced by glutamatergic activity. capes.gov.brnih.govfrontiersin.org

Studies investigating the effects of oral this compound treatment on electroconvulsive shock-induced amnesia have revealed its ability to attenuate memory deficits. ebi.ac.uknih.govcapes.gov.br The effectiveness of this compound appears to be dependent on the timing of administration relative to the electroconvulsive shock. When this compound was administered immediately after the electroconvulsive shock, doses as low as 1 and 10 micrograms were effective in attenuating amnesia during both 24-hour and 48-hour retesting periods. ebi.ac.uknih.govcapes.gov.br However, if the treatment was applied one hour before the retesting, it proved ineffective. ebi.ac.uknih.govcapes.gov.br Oral treatment with 1-20 micrograms of this compound before the electroconvulsive shock was ineffective, but a higher dose of 50 micrograms could considerably attenuate the amnesia in the same experimental setup. ebi.ac.uknih.govcapes.gov.br These findings suggest that this compound primarily acts by counteracting the effect of the electroconvulsive shock on the memory consolidation phase, rather than influencing learning or retrieval processes. ebi.ac.uknih.govcapes.gov.br

Table 1: Effect of Oral this compound on Electroshock-Induced Amnesia in Rats

| Administration Timing Relative to Electroshock | Dose (µg) | Effectiveness on Amnesia Attenuation (24h & 48h retesting) | Primary Mechanism Implied |

| Before Electroshock | 1-20 | Ineffective | Less effective on learning |

| Before Electroshock | 50 | Considerably attenuated | Less effective on learning |

| Immediately After Electroshock | 1, 10 | Effective | Memory Consolidation |

| One Hour Before Retesting | Any | Ineffective | Ineffective on retrieval |

Role in Emotional Arousal and Anti-Conflict Potency

This compound exhibits anti-conflict potency, which is mediated by its ability to reduce aversion, phobia, and/or anxiety levels. ebi.ac.ukresearchgate.net This effect is synergistic with that of diazepam, a known anxiolytic drug. ebi.ac.ukresearchgate.net this compound is also considered an endogenous modulator in excitatory aminoacidergic neurotransmission, and it is hypothesized that acidic peptides like this compound, acting through N-methyl-D-aspartic acid (NMDA) receptors, may contribute to the neurochemical substrate underlying self-stimulation of the medial prefrontal cortex. ebi.ac.ukresearchgate.netnih.gov

Implication in Glutamatergic System in Schizophrenic Disorders

This compound has been reported to affect the glutamatergic system in schizophrenic disorders. ebi.ac.ukresearchgate.netwikipedia.org The glutamatergic system is the largest neurotransmitter system in the human central nervous system, with glutamate being the most concentrated neurotransmitter in brain tissue. frontiersin.orgmdpi.com Glutamate is the predominant excitatory neurotransmitter in the vertebrate nervous system and plays a crucial role in synaptic plasticity, learning, and memory. wikipedia.orgclevelandclinic.org Accumulating evidence suggests that glutamatergic dysfunction, particularly N-methyl-D-aspartate receptor (NMDAR) hypofunction, contributes to the pathophysiology of schizophrenia, including its symptoms and cognitive deficits. frontiersin.orgfrontiersin.orgmdpi.com Abnormalities in glutamate levels and glutamine-glutamate cycling have been observed in patients with schizophrenia. nih.gov this compound's interaction with this system suggests a potential modulatory role in the complex neurochemical imbalances associated with schizophrenic disorders. ebi.ac.ukresearchgate.net

Compound Names and PubChem CIDs

Effects on Aggressive Behavior

Studies conducted on freely moving cats have investigated the influence of this compound on aggressive behavior. Administration of this compound, even at low doses of 0.1 µg/kg, was observed to significantly reduce the latency of the rat-killing reaction, a form of aggressive behavior elicited by hypothalamic stimulation ebi.ac.ukresearchgate.net. Notably, these same doses did not produce any significant changes in the sleep-wakefulness cycle over a four-hour observation period ebi.ac.ukresearchgate.net. Beyond specific aggressive responses, this compound has demonstrated anti-conflict properties, which are characterized by a reduction in aversion, phobia, or anxiety levels researchgate.netnih.gov. Its effects on emotional arousal and its anti-conflict potencies have been noted to be synergistic with those of diazepam, a known anxiolytic drug researchgate.netnih.gov.

Non-Neural Systemic Roles of this compound

Beyond its effects within the nervous system, this compound exhibits a range of roles in non-neural systemic functions. These include its influence on amphibian metamorphosis, plasma renin regulation, radiation protection, and its impact on uric acid levels ebi.ac.ukresearchgate.netnih.gov.

Radiation Protection Mechanisms

This compound, and certain derivatives thereof, have demonstrated radioprotective properties against various forms of ionizing radiation nih.gov. Its protective effects are observed even when administered after irradiation, and are particularly pronounced in scenarios involving prolonged radiation exposure nih.govtandfonline.com.

Research into the radioprotective capabilities of this compound has primarily utilized animal models, specifically mice. In these studies, this compound was found to offer protection to mice exposed to lethal dose 50/30 (LD50/30) of roentgen rays and 60Co gamma rays nih.gov. A notable finding from these investigations is that in cases of prolonged gamma irradiation (10.19 Gy), the survival rate of animals treated with an intraperitoneal dose of 100 µg/kg body weight of this compound, either before or after irradiation, was significantly increased tandfonline.com. Furthermore, experimental data obtained from mixed neutron-gamma ray exposure, with a 71% neutron component, corroborated the favorable radioprotective efficacy of this compound tandfonline.com. It has been observed, however, that the protective effect of single doses of this compound is less potent than that of established amino-alkyl-thiols, which are known to provide protection against lethal and supralethal radiation doses tandfonline.com.

Table 1: Effect of this compound on Survival Rate of Irradiated Mice

| Radiation Type & Dose | This compound Administration | Survival Effect | Reference |

| Roentgen rays (LD50/30) | Before/After Irradiation | Protective | nih.gov |

| 60Co Gamma rays (LD50/30) | Before/After Irradiation | Protective | nih.gov |

| Prolonged Gamma (10.19 Gy) | Before/After Irradiation | Significantly Increased Survival | tandfonline.com |

| Mixed Neutron-Gamma (71% Neutrons) | Not specified | Favorable Radioprotective Effect | tandfonline.com |

Investigations have explored the synergistic potential of this compound when combined with other known radioprotective agents. The most favorable outcomes regarding radiation protection were observed when this compound was co-administered with subminimal doses of amino-alkyl-thiol group substances, such as AET (S-2-aminoethylisothiouronium bromide hydrobromide) or cystamine nih.gov. A single administration of these combinations demonstrated a beneficial effect tandfonline.com. Specifically, a four-day pretreatment regimen involving this compound combined with AET significantly protected mice from lethal and supralethal doses of both roentgen and 60Co gamma rays tandfonline.com. It is important to note that, under identical experimental conditions, AET administered alone at a dose of 140 mg/kg body weight did not confer protection tandfonline.com. Additionally, the combined administration of 100 µg/kg body weight of two this compound derivatives with 140 mg/kg body weight AET before irradiation with lethal and supralethal doses of 60Co also yielded a significant protective effect tandfonline.com.

Table 2: Radioprotective Effects of this compound in Combination with Other Substances in Mice

| Combination | Radiation Type & Dose | Effect on Survival | Reference |

| This compound + Subminimal AET or Cystamine | Not specified | Best Results | nih.gov |

| This compound + AET (single administration) | Roentgen & 60Co Gamma rays | Favorable Effect | tandfonline.com |

| This compound + AET (4-day pretreatment) | Lethal & Supralethal Roentgen & 60Co Gamma rays | Significantly Protected | tandfonline.com |

| This compound Derivatives + AET | Lethal & Supralethal 60Co Gamma rays | Significant Protective Effect | tandfonline.com |

Studies on Irradiated Animal Models

Effects on Amphibian Metamorphosis

This compound has been shown to influence the developmental processes of amphibians. Isolated from bovine parathyroid and subsequently synthesized, this compound (gamma-L-glutamyl-taurine) has been observed to retard the metamorphosis of Rana arvalis nih.gov. Furthermore, from the thirteenth day of treatment, this compound demonstrated an ability to moderate the metamorphosis-inhibiting effects of antibiotics that act at the transcription and translation levels nih.gov. Beyond retardation, this compound also plays a role in accelerating the maturation of the gut in frog larvae and, similar to vitamin A, stimulates the synthesis of polysaccharides ebi.ac.uk. In vitro studies using explanted tail tips of Rana arvalis tadpoles revealed that this compound increases tail involution and significantly antagonizes the similar effect induced by triiodothyronine ebi.ac.uk.

Impact on Uric Acid Levels

This compound has been reported to have an impact on uric acid levels ebi.ac.ukresearchgate.netnih.gov. While the precise mechanisms and specific data regarding this compound's direct influence on serum, hepatic, and renal uric acid levels are noted as subjects of research, detailed findings from these studies were not available in the provided information semanticscholar.org.

Modulation of Human Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

This compound has been reported to modulate human antibody-dependent cell-mediated cytotoxicity (ADCC). citeab.com ADCC is a critical immune effector mechanism wherein target cells, such as virus-infected cells or cancer cells, are recognized and marked by antibodies. Natural Killer (NK) cells, which express FcγRIIIa receptors (CD16), then bind to the Fc (fragment crystallizable) portion of these antibodies. Upon binding, the NK cells are activated to release cytotoxic molecules, including perforins and granzymes, which induce apoptosis (programmed cell death) in the antibody-coated target cells. Research has indicated the involvement of this compound in influencing this cellular immune response in humans.

Positive Inotropic Effects

This compound has demonstrated positive inotropic effects, particularly observed in studies on the isolated locust heart. citeab.com A positive inotropic effect refers to an increase in the strength of muscular contraction. In experiments, this compound was found to be highly effective in enhancing the frequency of spontaneously generated action potentials in the isolated locust heart. This effect was observed within a specific concentration range, with optimal activity noted at lower concentrations.

The following table summarizes the observed positive inotropic effects of this compound on the isolated locust heart:

| Compound | Effect on Isolated Locust Heart | Effective Concentration Range (M) | Notes |

| This compound | Positive Inotropic Effect | 5 × 10⁻¹¹ – 10⁻⁸ | Most effective among tested taurine derivatives; higher concentrations failed to show positive effect. |

| γ-D-glutamyl-taurine | Positive Inotropic Effect | More potent than taurine | Less effective than this compound. |

| Taurine | Positive Inotropic Effect | Not specified | Less potent than this compound and γ-D-glutamyl-taurine. |

Analytical Methodologies for Glutaurine Research

Chromatographic Techniques for Glutaurine Detection and Quantification

Chromatographic methods are fundamental for separating and isolating this compound from complex biological or synthetic matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of amino acids and peptides, including this compound. While specific detailed protocols for this compound quantification via HPLC are not extensively detailed in all literature, the technique's general applicability to similar compounds, such as glutamine and glutamate, suggests its utility for this compound. HPLC, often coupled with electrochemical detection or post-column derivatization, has been employed for the determination of amino acids in various matrices. For instance, methods involving ion-exchange chromatography (IEC) followed by post-column derivatization have been validated for glutamine determination, demonstrating high linearity, accuracy, and sensitivity nih.govnih.gov. The separation of amino acids like glutamate, glutamine, and gamma-aminobutyric acid (GABA) in rat brain homogenates has been achieved using HPLC with electrochemical detection, involving pre-column derivatization with o-phthalaldehyde and sodium sulfite nih.gov. The use of reverse-phase HPLC (RP-HPLC) has also been noted for the purification of compounds, including this compound, indicating its role in isolating the pure substance for further analysis or study mims.com.

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) serves as a valuable, straightforward, and cost-effective method for the analysis and isolation of this compound. Research has demonstrated the use of TLC for the isolation of taurine-containing peptides, with glutamyl-taurine (this compound) being identified as a predominant structure after subsequent analysis by fast atom bombardment (FAB) mass spectrometry wikipedia.org. This highlights TLC's role in preliminary separation and purification steps before more advanced spectroscopic characterization. Furthermore, TLC has been applied in studies examining the uptake and conversion of related amino acids, such as [3H]glutamate and [3H]glutamine, in biological samples like rat dorsal root ganglia, showcasing its utility in biochemical investigations involving amino acid metabolism uni.lu. Modifications to traditional TLC methods, such as pre-staining techniques, have improved their efficiency for amino acid detection, offering rapid, inexpensive, and reproducible results suitable for high-throughput screening.

Spectroscopic Approaches in this compound Structure Elucidation

Spectroscopic techniques provide critical insights into the molecular structure and properties of this compound, complementing chromatographic separations.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, offering capabilities for molecular weight determination, identification of unknown compounds, and characterization of molecular properties. The identification of glutamyl-taurine as a predominant synaptic taurine peptide was confirmed through Fast Atom Bombardment (FAB) mass spectrometry wikipedia.org. Modern MS approaches, particularly high-resolution mass spectrometers such as Quadrupole-Time-of-Flight (Q-ToF) instruments coupled with Electrospray Ionization (ESI), are widely employed for structural elucidation. These systems provide precise mass measurements, enabling the determination of elemental composition and detailed fragment analysis through tandem mass spectrometry (MS/MS). The fragmentation patterns generated in MS/MS experiments offer valuable information about the connectivity and arrangement of atoms within the this compound molecule. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly effective for analyzing complex mixtures, allowing for the acquisition of structural information even for components present in minute quantities.

Sputtered Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique capable of providing molecular and elemental information from the outermost layers of a sample. While specific published research detailing the application of SIMS for the isomer distinction of this compound was not found in the immediate search results, SIMS generally possesses the capability to differentiate between isomers based on their distinct fragmentation patterns or secondary ion yields under sputtering conditions. This technique's sensitivity to molecular orientation and bonding environments could theoretically be leveraged to distinguish between subtle structural variations in this compound isomers, should they exist or be synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique essential for the definitive structural confirmation and detailed conformational analysis of organic molecules, including peptides like this compound. The structure of enzymatically synthesized this compound (γ-E-Tau) has been confirmed through proton Nuclear Magnetic Resonance (1H-NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) analyses. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, including their connectivity and spatial arrangement. Beyond 1H-NMR, carbon-13 NMR (13C-NMR) is widely used to study metabolic pathways involving related amino acids such as glutamate and glutamine, providing insights into their turnover and metabolic cycling in biological systems. The combination of NMR with mass spectrometry is a robust strategy for identifying unknown structures, as NMR can elucidate the complete molecular structure from even small quantities of material.

Enzymatic Methods for this compound Preparation and Analysis

Enzymatic methods offer a specific and efficient route for both the preparation and analysis of this compound. These methods leverage the catalytic activity of enzymes to facilitate the formation or detection of the dipeptide.

γ-Glutamyltransferase (GGT; EC 2.3.2.2), also known as γ-glutamyl transpeptidase, is a key enzyme involved in the γ-glutamyl cycle, catalyzing the transfer of a γ-glutamyl group from glutathione (GSH) and other γ-glutamyl compounds to amino acids, peptides, or water researchgate.netassaygenie.comresearchgate.netnih.gov. This enzyme is implicated in the in vivo formation of this compound wikipedia.orgresearchgate.net.

The enzymatic preparation of this compound (γ-GT) from taurine utilizes the selective transpeptidation action of GGT. This process can involve various glutamine donors, such as L-glutamine, glutathione, or γ-glutamyl-p-nitroanilide researchgate.netebi.ac.uk. Research has demonstrated the enzymatic production of γ-Glu-taurine from L-glutamine and taurine via the transpeptidation reaction of E. coli GGT, achieving concentrations of 55 mM with a 22.5% yield after optimization jst.go.jp.

GGT-based assays are commonly used to quantify GGT activity by monitoring the cleavage activity of a synthetic donor substrate. For instance, GGT recognizes L-γ-Glutamyl-p-nitroanilide (γGpNA) as a specific substrate, leading to a proportional color development that can be quantified colorimetrically at 418 nm mybiosource.comcaymanchem.com. This approach can detect GGT activity as low as 0.5 mIU mybiosource.com. While these assays primarily measure GGT activity, the principle of GGT's transpeptidation can be adapted for this compound analysis by quantifying the formation of this compound from specific substrates.

| Substrate Used in Assay | Detection Method | Wavelength (nm) | Reference |

| L-γ-Glutamyl-p-nitroanilide (γGpNA) | Colorimetric | 418 | mybiosource.comcaymanchem.com |

| γ-glutamyl-p-nitroaniline | Spectrophotometric | 405 | assaygenie.com |

Fluorometric and Spectrophotometric Detection Methods

Fluorometric and spectrophotometric methods are widely employed for the detection and quantification of various amino acids and peptides, including components related to this compound. These methods often rely on derivatization to enhance sensitivity and selectivity, as many amino acids are difficult to analyze directly with sufficient sensitivity using UV detection alone shimadzu.com.

Spectrophotometric assays measure the change in absorbance at a specific wavelength. For instance, glutamine synthetase (GS) activity, which involves γ-glutamyl transferase reactions, can be measured spectrophotometrically at 560 nm by quantifying γ-glutamylhydroxamate researchgate.netnih.govnih.gov. Similarly, the activity of γ-GT can be calculated by measuring the changing rate of absorbance at 405 nm when γ-GT catalyzes the transfer of a gamma glutamyl group from glutamyl p-nitroaniline to N-glycyl glycine, producing p-nitroaniline assaygenie.com.

Fluorometric methods, on the other hand, detect the fluorescence emission of a compound. While direct fluorometric assays for this compound itself are not explicitly detailed in the provided search results, related compounds like glutamate and glutathione are routinely measured using fluorometric techniques. For example, glutamate can be measured fluorometrically by monitoring the production of NADH from NAD+ catalyzed by glutamate dehydrogenase, with excitation and emission wavelengths of 530 nm and 590 nm, respectively nih.govcaymanchem.com. Glutamine can also be quantified fluorometrically using a method where glutaminase converts glutamine to glutamate, which is then converted by glutamate oxidase to produce hydrogen peroxide, reacting with a fluorometric probe to yield resorufin, detectable at 530-560 nm excitation and 590 nm emission cellbiolabs.com. These principles suggest potential avenues for developing or adapting fluorometric assays for this compound, possibly through enzymatic conversion to a detectable fluorescent product or by derivatization with a fluorescent tag.

| Compound/Enzyme Activity | Detection Method | Principle | Wavelength (nm) | Reference |

| Glutamine Synthetase (GS) Activity | Spectrophotometric | Measurement of γ-glutamylhydroxamate | 560 | researchgate.netnih.govnih.gov |

| γ-Glutamyl Transferase (γ-GT) Activity | Spectrophotometric | Production of p-nitroaniline from glutamyl p-nitroaniline | 405 | assaygenie.com |

| Glutamate | Fluorometric | Production of NADH from NAD+ catalyzed by glutamate dehydrogenase | Ex: 530, Em: 590 | nih.govcaymanchem.com |

| Glutamine | Fluorometric | Conversion to glutamate, then to H2O2 reacting with fluorometric probe to produce resorufin | Ex: 530-560, Em: 590 | cellbiolabs.com |

Therapeutic Potential and Translational Research of Glutaurine

Future Directions in this compound Analog Development and Testing

The exploration of this compound's therapeutic potential extends beyond the native dipeptide to the development and testing of its analogs. This direction is driven by the aim to enhance its pharmacological profile, improve bioavailability, and target specific physiological pathways more effectively. The study of taurine-containing peptides, including this compound, is recognized as an area ripe for future growth and discovery, suggesting a continued focus on structural modifications to unlock new therapeutic avenues. mehr.com.arresearchgate.net

Development of Substituted this compound Compounds

Research into substituted this compound compounds represents a significant thrust in expanding the therapeutic utility of this molecular scaffold. These compounds are designed to elicit specific biological responses that may differ from or enhance those of natural this compound. For instance, specific substituted this compound compounds and their derivatives have been investigated for their capacity to modulate hormone levels. Patents describe the discovery that administration of certain this compound compounds can lead to an increase in triiodothyronine (T3) levels while simultaneously decreasing estrogen levels in a subject. google.com This dual effect suggests potential applications in the treatment of thyroid disorders and conditions that are sensitive to, dependent on, or mediated by estrogen receptors, such as certain cancers. google.com It is important to note that these substituted compounds are distinct from this compound itself, indicating a strategic modification of the base structure to achieve targeted therapeutic outcomes. google.com

Advanced Research Topics and Emerging Perspectives on Glutaurine

Integrated Omics Approaches in Glutaurine Research

Integrated omics approaches, encompassing metabolomics, transcriptomics, and proteomics, are pivotal for a comprehensive understanding of complex biological phenomena, disease mechanisms, and the effects of various compounds wikipedia.orgnih.govjst.go.jp. By simultaneously analyzing thousands of biological molecules, these platforms offer unique insights into how different parts of a biological system interact to produce emergent phenotypes jst.go.jp. While direct integrated omics studies focusing solely on this compound are an evolving area, the utility of such approaches in related metabolic research, particularly involving glutamine and glutamate metabolism, is well-established nih.govwikipedia.orgnih.govfrontiersin.org. The application of these integrated strategies to this compound research holds significant promise for mapping its systemic impact and identifying novel pathways it influences. For instance, this compound has been identified as a metabolomic biomarker in studies exploring suboptimal health status, indicating its relevance in identifying metabolic shifts associated with specific conditions nih.gov.

Metabolomics Strategies for Mechanism of Action Elucidation

Metabolomics, a core component of integrated omics, focuses on the identification and quantification of metabolites within a biological system, providing a snapshot of cellular physiology and metabolic activity mdpi.comnih.gov. This approach is instrumental in elucidating the mechanisms of action of bioactive compounds by revealing induced metabolic changes mdpi.com. Both targeted and untargeted metabolomics strategies are employed; targeted approaches quantify specific metabolites, offering detailed insights into known pathways, while untargeted profiling provides a broader view, potentially uncovering novel metabolic alterations and pathways mdpi.comcreative-proteomics.com. The identification of this compound as a metabolomic biomarker, particularly in the context of taurine and hypotaurine metabolism disorders, underscores its utility in metabolomics research aimed at understanding its precise mechanism of action within complex biological networks nih.gov. Such strategies can reveal how this compound influences metabolic fluxes, interacts with specific enzymes, or modulates signaling pathways by analyzing its impact on related amino acid and neurotransmitter profiles metabolomicsworkbench.orgnih.gov.

Investigation of this compound in Specific Cellular Compartments

Understanding the subcellular localization of a compound and its related enzymes is critical for deciphering its physiological functions and regulatory mechanisms. This compound, being an amide formed from glutamic acid and taurine nih.gov, implies that its synthesis and activity are intrinsically linked to the metabolic pathways of these precursor amino acids. While direct studies detailing the specific subcellular localization of this compound itself are limited, investigations into the compartmentalization of enzymes involved in its proposed formation and metabolism provide crucial insights wikipedia.org.

Subcellular Localization and Activity of this compound-Related Enzymes

The in vivo formation of this compound is suggested to involve γ-glutamyltransferase (GGT) nih.gov. Research indicates that GGT is predominantly localized to the plasma membrane, where it acts as an ectoenzyme, primarily cleaving extracellular substrates such as glutathione nih.govmdpi.comnih.govpnas.org. This extracellular orientation suggests that if GGT is indeed involved in this compound synthesis, this process might occur at the cell surface or involve transport mechanisms for its precursors. In plants, soluble GGT isoforms have also been identified as vacuolar enzymes jst.go.jpoup.com.

Other enzymes related to this compound's precursors also exhibit specific subcellular localizations. Glutamine synthetase (GS), which catalyzes the conversion of glutamate and ammonia to glutamine, is largely found in the cytosol, though fractions can be associated with the cell membrane, microsomes, and mitochondria uniprot.orgnih.govnih.gov. Glutamate synthase (GOGAT), another enzyme involved in glutamine/glutamate metabolism, has been observed in both cytosolic and plastidic forms in plants frontiersin.org. The varied subcellular distributions of these enzymes highlight the intricate compartmentalization of amino acid metabolism, suggesting that this compound's synthesis, degradation, or signaling roles may be spatially regulated within the cell.

This compound's Role in Cellular Homeostasis and Stress Responses

This compound has been implicated in various biological phenomena, including radiation protection nih.gov, which is a significant aspect of cellular stress response. The maintenance of cellular homeostasis, the dynamic equilibrium necessary for cell survival and function, is constantly challenged by diverse stressors. Glutamine, a direct precursor to this compound, plays a fundamental and multifaceted role in maintaining cellular homeostasis and orchestrating stress responses nih.govguidetopharmacology.org. It contributes to redox balance, acts as a precursor for antioxidants, supports protein synthesis, and can suppress the integrated stress response (ISR) nih.govnih.govguidetopharmacology.org. Given this compound's chemical structure and its metabolic relationship to glutamine and glutamate, it is plausible that it participates in similar or complementary pathways that contribute to cellular resilience and adaptation to stress.

Interaction with Heat Shock Proteins

Heat Shock Proteins (HSPs) are a highly conserved family of molecular chaperones that are crucial for maintaining protein homeostasis and protecting cells from various stressors, including heat, oxidative stress, and radiation nih.govrsc.orgfrontiersin.org. They facilitate proper protein folding, prevent aggregation of damaged proteins, and are integral to the cellular stress response nih.govrsc.org.

While direct evidence detailing this compound's explicit interaction with HSPs is not extensively documented, its precursor, glutamine, has a well-established role in modulating the heat shock response. Glutamine has been shown to significantly enhance stress-induced HSP expression and improve cell survival against a range of stressful stimuli nih.govnih.govnih.gov. It influences the activation of heat shock transcription factor 1 (HSF1) and the subsequent production of HSP70, a key protective HSP d-nb.info. Given this compound's involvement in radiation protection nih.gov and its metabolic link to glutamine, further research into whether this compound directly or indirectly influences HSP expression or activity could reveal a novel aspect of its role in cellular stress adaptation.

Influence on Redox Balance

Cellular redox balance, maintained by a delicate equilibrium between pro-oxidants and antioxidants, is fundamental for cellular function and survival. Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and serves as a primary antioxidant and regulator of redox homeostasis wikipedia.orgwikipedia.orgnih.govmdpi.commdpi.com.

This compound's metabolic origins from glutamic acid and taurine place it within a broader network of amino acid metabolism that profoundly influences redox state. Glutamine metabolism, through its conversion to glutamate, plays a significant role in supporting GSH synthesis and the production of NADPH, both critical components of the cellular antioxidant defense system nih.govnih.govguidetopharmacology.orgnih.govnih.govnih.gov. Glutamate, a direct precursor of this compound, is directly incorporated into GSH, and its availability can influence the rate-limiting step of GSH synthesis catalyzed by glutamate-cysteine ligase (GCL) wikipedia.orgnih.govmdpi.combiorxiv.org. Furthermore, this compound's involvement in taurine and hypotaurine metabolism nih.gov, which are known to influence cellular redox status, suggests an indirect or modulatory role in maintaining cellular redox balance. While direct studies on this compound's specific influence on redox balance are still emerging, its intimate connection to these central metabolic pathways implies a significant, albeit potentially indirect, contribution to cellular antioxidant capacity and redox regulation.

Compound Names and PubChem CIDs

Exploration of Novel this compound-Mediated Biological Phenomena

Unraveling Underserved Functional Roles in Brain and Peripheral Systems

This compound, a dipeptide formed from L-glutamic acid and taurine, has garnered increasing research interest for its diverse and often underserved biological functions beyond its initial identification in the parathyroid gland. Recent investigations have begun to shed light on its novel roles within both the central nervous system and peripheral physiological systems, highlighting its potential as a multifaceted endogenous modulator.

One of the significant novel insights into this compound's peripheral actions involves its participation in thyroid hormonal regulation . Research indicates that this compound plays a role in modulating peripheral thyroid hormone levels. Specifically, studies have shown that this compound administration can increase triiodothyronine (T3) levels, although it does not appear to alter thyroxine (T4) levels ncats.io. Acute administration of this compound has also been observed to elevate thyroid-stimulating hormone (TSH) levels, suggesting that the increase in T3 might be a secondary effect mediated through TSH ebi.ac.uk. These findings support the hypothesis that this compound contributes to the intricate balance of peripheral thyroid hormones ebi.ac.uk.

Within the central nervous system , this compound exhibits several intriguing neurocognitive and behavioral modulating effects. It has been demonstrated to prevent electroconvulsive shock-induced amnesia by counteracting the shock's impact on the memory consolidation phase ncats.io. This suggests a direct involvement in cognitive processes, particularly memory formation. Furthermore, this compound has been implicated in modulating emotional and behavioral responses. It is suggested to possess anticonvulsant and anxiolytic properties ncats.io. Studies have shown that this compound exhibits anticonflict effects, which are synergistic with those of diazepam, indicating a potential central nervous system action related to anxiety reduction ebi.ac.uk. In a more specific behavioral context, this compound was found to significantly shorten the latency of the rat-killing reaction elicited by hypothalamic stimulation in experimental models, pointing to a possible brain site of action influencing aggressive behavior ebi.ac.uk.

At a cellular level, particularly within the pineal gland , this compound has been observed to influence fundamental cellular processes. It enhances the aggregation and subsequent degeneration of mitochondria within pinealocyte processes. Additionally, this compound stimulates autophagy, a crucial cellular recycling process, likely through a general lysosome-activating effect ebi.ac.uk. These cellular mechanisms suggest a role for this compound in cellular quality control and metabolic regulation within specific glandular tissues.

Beyond its direct physiological and cellular roles, emerging perspectives suggest a potential radioprotective capacity for this compound. Research has indicated that this compound, when combined with other radiation protective substances, can exert beneficial effects in irradiated mice tandfonline.com. While the precise mechanisms require further elucidation, this finding opens a novel avenue for exploring this compound's therapeutic potential in mitigating radiation-induced damage.

The table below summarizes some of the novel and underserved functional roles of this compound in biological systems, based on current research findings.

Table 1: Novel and Underserved Functional Roles of this compound

| Biological System/Phenomenon | Observed Effect of this compound | Key Finding/Mechanism | Source |

| Peripheral Thyroid Regulation | Increases Triiodothyronine (T3) levels; Elevates TSH levels (acute) | Aids in hormonal regulation; Potentially through secondary TSH increase | ncats.ioebi.ac.uk |

| Memory Consolidation (Brain) | Prevents electroconvulsive shock-induced amnesia | Counteracts shock effect on memory consolidation phase | ncats.io |

| Behavioral Modulation (Brain) | Exhibits anticonflict properties; Shortens latency of hypothalamic stimulation-induced aggressive reaction | Synergistic with diazepam (anxiolytic); Suggests central brain site of action related to aggression | ncats.ioebi.ac.uk |

| Cellular Processes (Pineal Gland) | Enhances mitochondrial aggregation and degeneration; Stimulates autophagy | Likely via general lysosome activating effect in pinealocytes | ebi.ac.uk |

| Radioprotection | Effects observed with radiation protective substances | Suggests potential role in mitigating radiation damage | tandfonline.com |

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing glutaurine in laboratory settings?

To synthesize this compound, prioritize protocols that ensure purity and reproducibility. Begin with established organic synthesis routes, such as coupling γ-glutamyl derivatives with taurine analogs, and optimize reaction conditions (e.g., pH, temperature, catalysts) using factorial design experiments . For characterization, employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Document all procedures in detail, including reagent sources, equipment specifications, and validation steps, adhering to guidelines for experimental reproducibility .

Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

Use LC-MS/MS for high sensitivity and specificity, especially in complex biological samples like plasma or tissue homogenates. Validate the method using calibration curves with internal standards (e.g., isotopically labeled this compound) to account for matrix effects. For stability studies, combine accelerated degradation tests (e.g., varying pH and temperature) with kinetic modeling to assess shelf-life . Cross-validate results with alternative techniques like capillary electrophoresis or fluorescence spectroscopy to address potential inter-method variability .

Advanced: How can researchers address challenges in experimental design when studying this compound’s mechanism of action?

Develop a multi-tiered approach:

In vitro assays : Use cell-free systems (e.g., enzyme inhibition studies) to isolate direct interactions.

Cellular models : Apply CRISPR/Cas9-modified cell lines to validate target specificity.

In vivo models : Prioritize translational relevance by selecting species with this compound metabolic pathways analogous to humans.

Incorporate blinding and randomization to mitigate bias, and use power analysis to determine sample sizes. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Advanced: How should researchers resolve contradictions in this compound-related data across studies?

Adopt a systematic framework:

Identify principal contradictions : Distinguish between technical variability (e.g., assay sensitivity) and biological heterogeneity (e.g., tissue-specific effects) using meta-analysis tools .

Reconcile methodological differences : Compare protocols for synthesis purity, dosage regimes, and model systems. For example, discrepancies in neuroprotective effects may stem from variations in blood-brain barrier penetration assays .

Conduct replication studies : Isolate variables (e.g., pH, co-administered compounds) to test hypotheses derived from conflicting data .

Advanced: What strategies ensure rigorous validation of this compound’s hypothesized therapeutic targets?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Use orthogonal validation methods:

- Genetic knockdown/overexpression : Confirm target engagement via siRNA or overexpression plasmids.

- Biochemical assays : Measure binding affinity (e.g., surface plasmon resonance) and functional activity (e.g., enzyme kinetics).

- Computational modeling : Predict interaction sites using molecular docking and validate with mutagenesis studies .

Basic: How can researchers conduct a comprehensive literature review on this compound’s biochemical pathways?

Database selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (metabolism OR pharmacokinetics)").

Grey literature : Include preprints (e.g., bioRxiv) and conference abstracts via Google Scholar, but prioritize peer-reviewed sources for reliability .

Contradiction mapping : Create a matrix to catalog conflicting findings, noting methodologies and sample types. Tools like NVivo can assist in thematic analysis .

Advanced: What protocols enhance reproducibility in this compound pharmacokinetic studies?

Standardize sample preparation : Use uniform extraction buffers (e.g., 0.1% formic acid in methanol) across labs.

Inter-lab validation : Participate in ring trials to harmonize LC-MS/MS parameters (e.g., ionization modes, collision energies).

Data sharing : Publish raw datasets and analysis pipelines in repositories like Zenodo to facilitate replication .

Advanced: How can cross-disciplinary approaches optimize this compound research in metabolic disorders?

Integrate omics data : Combine proteomics (to identify binding partners) with metabolomics (to track pathway perturbations).

Leverage bioinformatics : Use pathway enrichment tools (e.g., KEGG, Reactome) to map this compound’s role in disease networks.

Collaborative frameworks : Partner with computational biologists for machine learning-driven drug synergy predictions and with clinicians for biomarker validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。